3-(Sec-butyl)-2-thioxoimidazolidin-4-one
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Overview
Description
3-(Sec-butyl)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones. This compound features a sec-butyl group attached to the nitrogen atom at the third position of the imidazolidinone ring, and a thioxo group at the second position. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyl)-2-thioxoimidazolidin-4-one typically involves the reaction of sec-butylamine with carbon disulfide and an appropriate aldehyde or ketone. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazolidinone without the thioxo group.
Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidinone.
Substitution: Various alkyl or aryl substituted imidazolidinones.
Scientific Research Applications
3-(Sec-butyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Sec-butyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The sec-butyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isobutyl)-2-thioxoimidazolidin-4-one
- 3-(Tert-butyl)-2-thioxoimidazolidin-4-one
- 3-(Methyl)-2-thioxoimidazolidin-4-one
Uniqueness
3-(Sec-butyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
3-butan-2-yl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-3-5(2)9-6(10)4-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZFDTBNAXLZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)CNC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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